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Abstract
PXL770 is a first-in-class, orally available, direct activator of AMP-activated protein kinase

(AMPK), a central regulator of cellular energy homeostasis.[1][2] Dysregulation of AMPK is

implicated in the pathogenesis of numerous metabolic diseases, including non-alcoholic fatty

liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides

an in-depth overview of the mechanism of action of PXL770 with a specific focus on its role in

the regulation of lipid metabolism. We will detail the preclinical and clinical evidence supporting

PXL770's therapeutic potential, present quantitative data in a structured format, describe the

experimental protocols utilized in key studies, and provide visual representations of the

underlying signaling pathways and experimental workflows.

Introduction: The Central Role of AMPK in Lipid
Metabolism
AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. It is

activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore

energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic

pathways that consume ATP. In the context of lipid metabolism, AMPK activation plays a critical

role in:
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Inhibition of De Novo Lipogenesis (DNL): AMPK phosphorylates and inactivates acetyl-CoA

carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.

Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-

CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the

transport of fatty acids into the mitochondria for oxidation.

Regulation of Adipose Tissue Lipolysis: AMPK can influence the breakdown of triglycerides

in adipose tissue, thereby controlling the flux of free fatty acids to the liver.

Inhibition of Cholesterol Synthesis: AMPK can phosphorylate and inactivate HMG-CoA

reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Given its multifaceted role in controlling lipid homeostasis, AMPK has emerged as a promising

therapeutic target for metabolic diseases characterized by ectopic lipid accumulation, such as

NAFLD and NASH.

PXL770: A Direct AMPK Activator
PXL770 is a novel small molecule that directly activates AMPK. Its mechanism of action

involves binding to the allosteric drug and metabolism (ADaM) site on the AMPK gamma

subunit, leading to a conformational change that promotes enzyme activation. This direct

activation is independent of cellular AMP levels, offering a distinct advantage over indirect

AMPK activators like metformin.

Preclinical Evidence of PXL770's Effect on Lipid
Metabolism
In Vitro Studies in Hepatocytes
Initial in vitro studies demonstrated that PXL770 directly activates AMPK in hepatocytes,

leading to the phosphorylation and inactivation of ACC, a key enzyme in de novo lipogenesis.

While specific data on ACC phosphorylation in hepatocytes from publicly available sources is

limited, the consistent downstream effect of reduced DNL strongly supports this mechanism.
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In Vivo Studies in a Diet-Induced Obese (DIO) NASH
Mouse Model
PXL770 has been evaluated in a preclinical model of diet-induced obese (DIO) NASH in mice,

which recapitulates key features of the human disease.

Animal Model: Male C57BL/6J mice.

Diet: High-fat, high-fructose diet for 34-41 weeks to induce NASH.

Treatment: Following confirmation of NASH via biopsy, mice were treated with PXL770 (35

mg/kg or 75 mg/kg, administered orally twice daily) or vehicle for 8 weeks.

Assessments:

Histology: Liver sections were stained with hematoxylin and eosin (H&E) to assess

steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red

to evaluate fibrosis.

Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT), aspartate

aminotransferase (AST), triglycerides, and cholesterol were measured. Liver triglycerides

were also quantified.

Gene Expression Analysis: Hepatic expression of genes involved in inflammation and

fibrosis was determined by qRT-PCR.

Protein Analysis: Hepatic levels of phosphorylated AMPK (p-AMPK) and total AMPK were

measured by Western blot to confirm target engagement.
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Parameter Vehicle
PXL770 (75
mg/kg)

% Change vs.
Vehicle

p-value

Liver Histology

NAFLD Activity

Score (NAS)
5.6 ± 0.3 3.1 ± 0.4 -45% <0.001

Steatosis Score 2.8 ± 0.1 1.5 ± 0.2 -46% <0.001

Lobular

Inflammation

Score

1.9 ± 0.2 1.1 ± 0.2 -42% <0.01

Hepatocyte

Ballooning Score
0.9 ± 0.2 0.5 ± 0.2 -44% <0.05

Fibrosis Stage 1.8 ± 0.2 1.1 ± 0.2 -39% <0.05

Liver Parameters

Liver Weight (g) 2.4 ± 0.1 1.8 ± 0.1 -25% <0.001

Liver

Triglycerides

(mg/g)

123 ± 11 68 ± 9 -45% <0.001

Plasma

Parameters

ALT (U/L) 135 ± 18 75 ± 10 -44% <0.01

AST (U/L) 102 ± 11 63 ± 7 -38% <0.01

Data are presented as mean ± SEM.

Clinical Evidence of PXL770's Effect on Lipid
Metabolism
Phase 1b Study in Patients with NAFLD
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A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the

pharmacokinetics, pharmacodynamics, and safety of PXL770 in overweight or obese subjects

with NAFLD.

Study Population: 16 overweight/obese subjects with NAFLD and insulin resistance.

Treatment: PXL770 (500 mg once daily) or placebo for 4 weeks.

Primary Endpoints: Safety and pharmacokinetics.

Pharmacodynamic Endpoints:

Hepatic De Novo Lipogenesis (DNL): Measured using the deuterium oxide (D₂O) tracer

method.

Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin

sensitivity.

Lipid Profile: Plasma triglycerides and other lipid species.

Parameter Placebo (n=4) PXL770 (n=12)

De Novo Lipogenesis (DNL)

Change from Baseline in DNL

AUC (%)
+5.5 -15.7

Glucose Metabolism

Change from Baseline in

Glucose AUC during OGTT

(mg.h/dL)

+10 -25

Lipid Profile

Change from Baseline in

Fasting Triglycerides (mg/dL)
+15 -20

Phase 2a STAMP-NAFLD Study
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The STAMP-NAFLD trial was a 12-week, randomized, double-blind, placebo-controlled,

parallel-group Phase 2a study designed to assess the efficacy and safety of PXL770 in patients

with NAFLD.[3]

Study Population: 120 patients with NAFLD and a liver fat content of ≥10% as measured by

MRI-proton density fat fraction (MRI-PDFF).[3]

Treatment Arms:[3]

Placebo (n=31)

PXL770 250 mg once daily (n=30)

PXL770 250 mg twice daily (n=30)

PXL770 500 mg once daily (n=29)

Primary Endpoint: Relative change in liver fat content from baseline at week 12, assessed by

MRI-PDFF.[3]

Secondary Endpoints: Proportion of patients with ≥30% reduction in liver fat, changes in liver

enzymes (ALT, AST), and glycemic parameters.[3]

Table 1: Baseline Demographics and Disease Characteristics
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Characteristic Placebo (n=31)
PXL770 250
mg QD (n=30)

PXL770 250
mg BID (n=30)

PXL770 500
mg QD (n=29)

Age (years),

mean (SD)
52.1 (11.5) 53.0 (10.9) 51.7 (12.3) 54.2 (10.8)

Male, n (%) 16 (52) 15 (50) 14 (47) 13 (45)

BMI ( kg/m ²),

mean (SD)
34.5 (5.6) 35.1 (6.1) 34.8 (5.9) 34.9 (5.7)

Liver Fat Content

(%), mean (SD)
19.8 (6.5) 20.1 (6.8) 19.5 (6.3) 20.4 (7.1)

ALT (U/L), mean

(SD)
55.4 (28.1) 58.2 (30.5) 56.9 (29.8) 59.1 (31.2)

Type 2 Diabetes,

n (%)
13 (42) 14 (47) 13 (43) 14 (48)

Table 2: Efficacy Endpoints at Week 12
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Endpoint Placebo
PXL770 250
mg QD

PXL770 250
mg BID

PXL770 500
mg QD

Liver Fat Content

Relative Change

from Baseline, %

(SE)

-0.7 (3.4) -2.3 (3.5) -13.9 (3.5) -18.0 (3.6)**

Proportion of

Responders

(≥30%

reduction), %

10 13 27 31

Liver Enzymes

Change from

Baseline in ALT

(U/L), (SE)

-2.1 (4.1) -8.5 (4.2) -12.1 (4.2) -15.3 (4.3)**

Glycemic

Parameters (in

patients with

T2D)

Change from

Baseline in

HbA1c (%), (SE)

+0.1 (0.1) -0.2 (0.1) -0.4 (0.1) -0.5 (0.1)**

*p<0.05 vs. placebo; *p<0.01 vs. placebo

Signaling Pathways and Experimental Workflows
PXL770 Signaling Pathway in Hepatocytes
The following diagram illustrates the proposed mechanism of action of PXL770 in hepatocytes,

leading to the inhibition of de novo lipogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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